molecular formula C14H10N4O2 B2848432 (Z)-2-cyano-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide CAS No. 1436373-62-4

(Z)-2-cyano-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide

Cat. No.: B2848432
CAS No.: 1436373-62-4
M. Wt: 266.26
InChI Key: RDPMSEYMNZQWNH-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide is a chemical compound characterized by its unique structure, which includes a cyano group, a phenyl ring, and a pyrazin-2-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide typically involves the reaction of 4-(pyrazin-2-yloxy)benzaldehyde with malononitrile in the presence of a base, followed by cyclization and dehydration steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to amines or other reduced forms.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

(Z)-2-cyano-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: Known for their inhibitory activity against cyclin-dependent kinases.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Also exhibit significant biological activities, including anti-cancer properties.

Uniqueness

(Z)-2-cyano-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide stands out due to its specific structural features, which confer unique reactivity and potential applications. Its combination of a cyano group and a pyrazin-2-yloxy moiety makes it a versatile compound for various chemical transformations and biological investigations.

Properties

IUPAC Name

(Z)-2-cyano-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2/c15-8-11(14(16)19)7-10-1-3-12(4-2-10)20-13-9-17-5-6-18-13/h1-7,9H,(H2,16,19)/b11-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPMSEYMNZQWNH-XFFZJAGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)N)OC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C(=O)N)OC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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